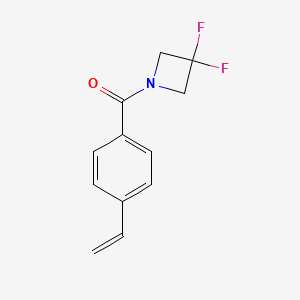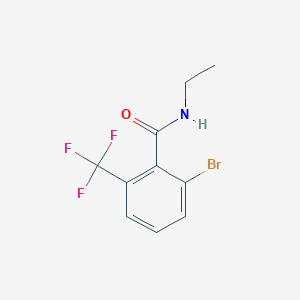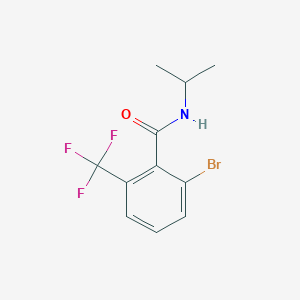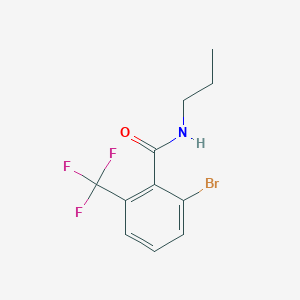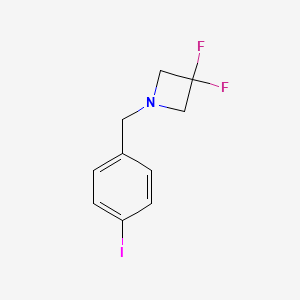
3,3-Difluoro-1-(4-iodobenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-(4-iodobenzyl)azetidine is a fluorinated azetidine derivative, characterized by the presence of two fluorine atoms at the 3-position and an iodinated benzyl group at the 1-position. Azetidines are four-membered nitrogen-containing heterocycles, known for their significant ring strain and unique reactivity. The incorporation of fluorine atoms enhances the compound’s lipophilicity and chemical stability, making it a valuable building block in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(4-iodobenzyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The iodinated benzyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(4-iodobenzyl)azetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of the iodinated benzyl group makes it susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the benzyl group.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Scientific Research Applications
3,3-Difluoro-1-(4-iodobenzyl)azetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(4-iodobenzyl)azetidine is primarily influenced by its structural features:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through its fluorinated and iodinated functional groups.
Pathways Involved: It can modulate biochemical pathways by acting as a nucleophile or electrophile in chemical reactions, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoroazetidine: Lacks the iodinated benzyl group, making it less versatile in certain applications.
4,4-Difluoropiperidine: A six-membered ring analogue with different reactivity and stability profiles.
3,3-Difluoropyrrolidine: A five-membered ring analogue with distinct chemical properties.
Uniqueness
3,3-Difluoro-1-(4-iodobenzyl)azetidine stands out due to its unique combination of fluorine and iodine substituents, which confer enhanced lipophilicity, chemical stability, and reactivity. These features make it a valuable compound in various fields, including medicinal chemistry, materials science, and industrial applications .
Properties
IUPAC Name |
3,3-difluoro-1-[(4-iodophenyl)methyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2IN/c11-10(12)6-14(7-10)5-8-1-3-9(13)4-2-8/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTLVGGWFWYHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)I)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
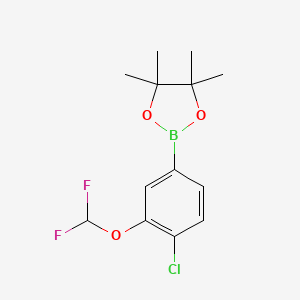
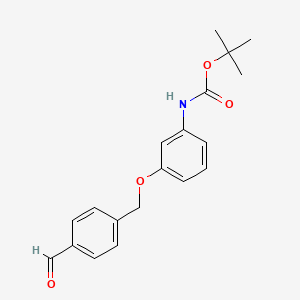




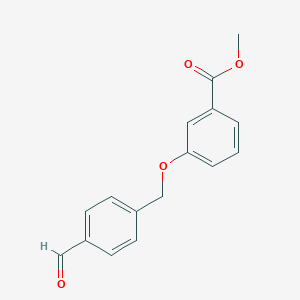
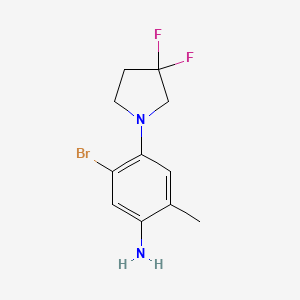
![1-[(4-Iodophenyl)methyl]azetidine](/img/structure/B8171738.png)
![3,3-Difluoro-1-[(4-iodophenyl)carbonyl]azetidine](/img/structure/B8171758.png)
